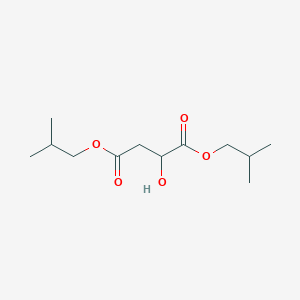
Bis(2-methylpropyl) 2-hydroxybutanedioate
Cat. No. B8585516
Key on ui cas rn:
7401-35-6
M. Wt: 246.30 g/mol
InChI Key: XVHXVNGVDQZTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06369146B1
Procedure details


Diisobutyl-DL-malate was prepared by esterification of DL-malic acid with isobutyl alcohol. To a three-neck 1 L round-bottomed flask equipped with a reflux condenser, Dean-Stark trap, septum, thermocouple and mechanical stirrer, were added DL-malic acid (75.91 g), 2-methyl-1-propanol (210 mL) and Amberlyst® 15 ion exchange resin (10 g). The mixture was placed under nitrogen and heated to reflux. At 106° C., two phases started to collect in the Dean-Stark trap. The reaction temperature was maintained at 108° C. for 2 hr 15 min and the water was continuously removed via the Dean-Stark trap. As collection in the Dean-Stark trap slowed, the reaction temperature was increased to 115° C. and fresh alcohol (50 mL) was added to the reaction. The reaction was heated to 120° C. and more alcohol (50 mL) was added. At this point, no more water collected in the Dean-Stark trap. The product was separated from the catalyst via filtration. The crude yellow liquid was purified via vacuum distillation. Diisobutyl-DL-malate was obtained as a low viscosity, clear, colorless liquid with a slight pleasant odor (120.4 g, 86.3% yield).



[Compound]
Name
resin
Quantity
10 g
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[CH3:10][CH:11]([CH3:14])[CH2:12]O>>[CH2:10]([O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O:7][CH2:10][CH:11]([CH3:14])[CH3:12])=[O:6])[OH:3])[CH:11]([CH3:14])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
75.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
[Compound]
|
Name
|
resin
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
108 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a three-neck 1 L round-bottomed flask equipped with a reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At 106° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to collect in the Dean-Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water was continuously removed via the Dean-Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As collection in the Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was increased to 115° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
fresh alcohol (50 mL) was added to the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated to 120° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
more alcohol (50 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At this point, no more water collected in the Dean-Stark trap
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was separated from the catalyst via filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude yellow liquid was purified via vacuum distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)OC(C(O)CC(=O)OCC(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
